molecular formula C3H3N3O3 B1218108 1-Nitrosohydantoin CAS No. 42579-28-2

1-Nitrosohydantoin

Cat. No.: B1218108
CAS No.: 42579-28-2
M. Wt: 129.07 g/mol
InChI Key: UIDGJTUNLMQGLT-UHFFFAOYSA-N
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Description

1-Nitrosohydantoin is a chemical compound with the molecular formula C3H3N3O3. It belongs to the class of nitroso compounds, which are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom.

Scientific Research Applications

1-Nitrosohydantoin has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studies have explored its potential as a mutagenic agent and its effects on biological systems.

    Medicine: Research has investigated its potential as an anticancer agent due to its ability to induce DNA damage in cancer cells.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

While the specific mechanism of action for 1-Nitrosohydantoin is not detailed in the available resources, nitrofurantoin, a related compound, is known to be converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein .

Safety and Hazards

1-Nitrosohydantoin is moderately toxic by the intraperitoneal route . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrosohydantoin can be synthesized through several methods. One common approach involves the reaction of hydantoin with nitrous acid. The reaction typically takes place under acidic conditions, where hydantoin is treated with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{Hydantoin} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Nitrosohydantoin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into hydantoin or other derivatives.

    Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products:

Comparison with Similar Compounds

    Nitrosourea: Another nitroso compound with anticancer properties.

    Nitrosoguanidine: Known for its mutagenic effects.

    Nitrosomethylurea: Used in cancer research for its DNA-damaging properties.

Uniqueness: 1-Nitrosohydantoin is unique due to its specific structure and reactivityIts ability to undergo various chemical reactions and its potential as a research tool in multiple scientific fields make it a valuable compound for further study .

Properties

IUPAC Name

1-nitrosoimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3/c7-2-1-6(5-9)3(8)4-2/h1H2,(H,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDGJTUNLMQGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021041
Record name 1-Nitrosohydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42579-28-2
Record name 1-Nitrosohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042579282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitrosohydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Nitrosohydantoin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9SZ3F9YPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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